2-[4-(1-{[(Tert-butoxy)carbonyl]amino}ethyl)phenoxy]aceticacid
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Overview
Description
2-[4-(1-{[(Tert-butoxy)carbonyl]amino}ethyl)phenoxy]acetic acid is a synthetic organic compound with the molecular formula C15H21NO5. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1-{[(Tert-butoxy)carbonyl]amino}ethyl)phenoxy]acetic acid typically involves the following steps:
Protection of the amine group: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the phenoxyacetic acid derivative: The protected amine is then reacted with 4-hydroxyphenylacetic acid under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and protection group chemistry are applied to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1-{[(Tert-butoxy)carbonyl]amino}ethyl)phenoxy]acetic acid undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Scientific Research Applications
2-[4-(1-{[(Tert-butoxy)carbonyl]amino}ethyl)phenoxy]acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(1-{[(Tert-butoxy)carbonyl]amino}ethyl)phenoxy]acetic acid involves the protection and deprotection of amine groups. The Boc group protects the amine from unwanted reactions, allowing for selective chemical transformations. Upon deprotection, the free amine can participate in various biochemical and chemical processes .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)phenoxy]acetic acid .
- Ethyl 2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate .
- (S)-2-((tert-Butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid .
Uniqueness
2-[4-(1-{[(Tert-butoxy)carbonyl]amino}ethyl)phenoxy]acetic acid is unique due to its specific structure, which combines a Boc-protected amine with a phenoxyacetic acid moiety. This combination allows for selective reactions and applications in various fields of research and industry .
Properties
Molecular Formula |
C15H21NO5 |
---|---|
Molecular Weight |
295.33 g/mol |
IUPAC Name |
2-[4-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenoxy]acetic acid |
InChI |
InChI=1S/C15H21NO5/c1-10(16-14(19)21-15(2,3)4)11-5-7-12(8-6-11)20-9-13(17)18/h5-8,10H,9H2,1-4H3,(H,16,19)(H,17,18) |
InChI Key |
PGGPJLJOMCTKJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)OCC(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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